Cas no 10363-27-6 (2-methylcyclooctanone)

2-methylcyclooctanone 化学的及び物理的性質
名前と識別子
-
- 2-methylcyclooctanone
- 2-methylcyclooctan-1-one
- 2-Methyl-cyclooctanon
- 2-methyl-cyclooctanone
- AC1Q6EPQ
- AR-1E3932
- CTK0I0365
- Cyclooctanone, 2-methyl-
- NSC117419
- SureCN2348541
-
- MDL: MFCD00184955
計算された属性
- 精确分子量: 140.12018
- 同位素质量: 140.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- Surface Charge: 0
- 互变异构体数量: 3
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
2-methylcyclooctanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1106463-5g |
2-Methylcyclooctanone |
10363-27-6 | 95% | 5g |
$2800 | 2024-07-23 | |
eNovation Chemicals LLC | Y1106463-5g |
2-methylcyclooctanone |
10363-27-6 | 95% | 5g |
$2800 | 2025-02-28 | |
eNovation Chemicals LLC | Y1106463-5g |
2-methylcyclooctanone |
10363-27-6 | 95% | 5g |
$2800 | 2025-02-20 |
2-methylcyclooctanone 関連文献
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1. Cascade rearrangement of spiroepoxymethyl radicals into 2-oxocycloalkyl radicals: evaluation of a two-carbon cycloalkanone ring expansionMohammad Afzal,John C. Walton J. Chem. Soc. Perkin Trans. 2 1999 937
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Jia-Liang Zhu,Kak-Shan Shia,Hsing-Jang Liu convenient general approach to angularly substituted polycyclic systems. Jia-Liang Zhu Kak-Shan Shia Hsing-Jang Liu Chem. Commun. 2000 1599
2-methylcyclooctanoneに関する追加情報
Introduction to 2-Methylcyclooctanone (CAS No. 10363-27-6)
2-Methylcyclooctanone, with the CAS number 10363-27-6, is a cyclic ketone that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which consists of a cyclooctane ring with a methyl group and a ketone functional group. The combination of these features imparts 2-methylcyclooctanone with a range of chemical properties that make it a valuable intermediate in various synthetic pathways.
The chemical formula of 2-methylcyclooctanone is C9H16O, and it has a molecular weight of approximately 144.22 g/mol. The compound is typically a colorless liquid at room temperature and exhibits moderate solubility in water. Its boiling point is around 190°C, and it has a characteristic odor that is often described as ketonic.
In the realm of organic synthesis, 2-methylcyclooctanone serves as a versatile building block for the preparation of more complex molecules. Its cyclooctane ring provides a rigid scaffold that can be functionalized through various chemical reactions, such as nucleophilic addition, reduction, and oxidation. These transformations enable the synthesis of compounds with diverse applications, including pharmaceuticals, agrochemicals, and fine chemicals.
Recent research has highlighted the potential of 2-methylcyclooctanone in the development of novel pharmaceuticals. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, such as anti-inflammatory and anti-cancer properties. One notable example is the synthesis of cyclooctane-based inhibitors of specific enzymes involved in inflammatory pathways. These inhibitors have shown efficacy in preclinical models, suggesting their potential as therapeutic agents for treating inflammatory diseases.
In addition to its pharmaceutical applications, 2-methylcyclooctanone has been explored for its use in materials science. The rigidity and stability of its cyclooctane ring make it an attractive candidate for the synthesis of polymers and other advanced materials. Research in this area has focused on developing new monomers and copolymers that incorporate the cyclooctane structure to enhance mechanical properties and thermal stability.
The synthesis of 2-methylcyclooctanone can be achieved through several routes, each with its own advantages and limitations. One common method involves the oxidation of 2-methylcyclooctanol using an oxidizing agent such as chromium trioxide or potassium permanganate. Another approach involves the aldol condensation followed by dehydration to form the ketone. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as using catalytic systems that minimize waste and energy consumption.
The safety profile of 2-methylcyclooctanone is an important consideration for both laboratory use and industrial applications. While it is generally considered to be relatively safe when handled properly, precautions should be taken to avoid inhalation, ingestion, or skin contact. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a well-ventilated area away from heat sources and incompatible materials.
In conclusion, 2-methylcyclooctanone (CAS No. 10363-27-6) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical properties make it an invaluable intermediate in organic synthesis, while its biological activities suggest promising applications in pharmaceutical development. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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